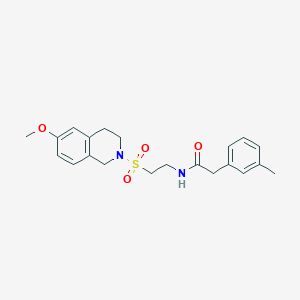

N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide

Description

The compound N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide features a unique hybrid structure combining a 6-methoxy-3,4-dihydroisoquinoline core, a sulfonyl ethyl linker, and an m-tolyl acetamide moiety. These analogs are frequently explored for their roles as enzyme inhibitors (e.g., MAO-B, BChE) and receptor antagonists (e.g., orexin-1) .

Properties

IUPAC Name |

N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-16-4-3-5-17(12-16)13-21(24)22-9-11-28(25,26)23-10-8-18-14-20(27-2)7-6-19(18)15-23/h3-7,12,14H,8-11,13,15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXNOFHSPZETFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCC3=C(C2)C=CC(=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Oxidation and Reduction: This compound can undergo oxidation to form sulfoxide derivatives and reduction to generate amine analogs.

Substitution: Commonly, halogenation or alkylation reactions occur at the aromatic rings.

Reagents and Conditions: Typical reagents include oxidizing agents like m-chloroperbenzoic acid for oxidation and reducing agents such as sodium borohydride for reduction.

Major Products: Depending on the reaction, major products may include sulfoxides, amines, or halogenated derivatives.

4. Scientific Research Applications: N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide has several applications:

Chemistry: It serves as a precursor for the synthesis of more complex molecules in organic chemistry.

Biology: Researchers use it to study enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: It has been investigated for its potential therapeutic effects, particularly in neurological disorders.

Industry: This compound is utilized in the development of specialty chemicals and intermediates for pharmaceuticals.

5. Mechanism of Action: The compound's mechanism involves interaction with specific molecular targets:

Molecular Targets: It binds to certain enzymes, affecting their activity.

Pathways: It influences pathways involved in neurotransmission, demonstrating potential as a neurological agent.

Comparison with Similar Compounds

Key Analogs:

Tetrahydroisoquinoline Derivatives (Compounds 30–34) Substituents: Diethylamino, propylamino, dipropylamino, benzylamino, and acetamido groups at the 1-position of tetrahydroisoquinoline . Synthesis Yields: Ranged from 15% (compound 31) to 82% (compound 33), influenced by steric and electronic effects of substituents. The benzylamino group (compound 33) achieved the highest yield (82%), while propylamino (compound 31) had the lowest (15%) . Comparison: The sulfonyl ethyl group in the target compound may reduce synthetic efficiency compared to benzylamino derivatives due to steric hindrance.

Benzothiazole-Isoquinoline Derivatives (Compounds 4a–4p) Substituents: Halogens (Cl, Br, F), methoxy, nitro, and dichloro/bromo groups on benzothiazole . Synthesis Yields: 71.83%–86.40%, with halogenated derivatives (e.g., 4d: 82.66%) showing higher yields . Comparison: The m-tolyl group in the target compound may enhance solubility compared to halogenated benzothiazoles but could reduce crystallinity .

Physicochemical Properties

| Compound Class | Purity (HPLC) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| Benzothiazole-Isoquinolines | 90.8%–100% | 240.6–260.1 | Halogens, methoxy, nitro |

| Tetrahydroisoquinolines | Not reported | Not reported | Alkyl/aryl amino, acetamido |

| Target Compound | Data needed | Data needed | Sulfonyl ethyl, m-tolyl |

- Melting Points: Benzothiazole derivatives exhibit high melting points (>240°C), attributed to strong intermolecular interactions (e.g., halogen bonding) . The target compound’s sulfonyl group may further elevate melting points compared to non-sulfonated analogs.

- Solubility : Methoxy and m-tolyl groups could improve solubility in polar solvents compared to halogenated analogs .

Enzyme Inhibition (MAO-B, BChE):

- (R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide: Demonstrated potent polypharmacological inhibition of MAO-B (IC₅₀ ~0.028 mM) and BChE .

- Tetrahydroisoquinolines: Selectively antagonize orexin-1 receptors, with compound 30 showing high affinity (Ki < 10 nM) .

- Target Compound : The sulfonyl group may enhance binding to enzymatic pockets (e.g., ACE2, as seen in other sulfonamides ), but specific activity data are unavailable.

Stability and Reactivity

- Sulfonyl vs. Acetamide Linkers : Sulfonyl groups improve metabolic stability compared to acetamide linkers, as seen in ACE2-targeting compounds .

- Halogen Effects : Bromine/chlorine in benzothiazole derivatives increases lipophilicity and enzymatic binding , whereas the m-tolyl group may balance hydrophobicity.

Biological Activity

N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a compound that belongs to the class of substituted isoquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The following sections will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of a sulfonamide group, which is often associated with various biological activities.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with isoquinoline structures have been shown to inhibit various enzymes involved in metabolic pathways. For example, some derivatives have demonstrated inhibitory effects on squalene synthase and cholesterol synthesis in liver cells, indicating potential applications in lipid metabolism disorders .

- Antitumor Properties : Research has indicated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. These effects are often mediated through the modulation of signaling pathways such as the MEK/ERK pathway .

- Neuroprotective Effects : Some studies have suggested that isoquinoline derivatives can provide neuroprotection by inhibiting histone deacetylases (HDACs), which play a role in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits squalene synthase | |

| Antitumor Activity | Reduces cell viability in MPM | |

| Neuroprotection | Protects neurons from oxidative stress |

Case Studies

- Antitumor Effects in Mesothelioma : A study involving trametinib and 4-methylumbelliferone demonstrated significant antitumor effects when combined with isoquinoline derivatives. The mechanism involved the blockade of ERK phosphorylation and downregulation of CD44, leading to reduced tumor growth in malignant pleural mesothelioma models .

- Neuroprotective Studies : Research comparing different classes of HDAC inhibitors found that isoquinoline-based compounds provided better protection against oxidative stress-induced neuronal death compared to other classes, highlighting their potential therapeutic application in neurodegenerative diseases .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step protocols, including nucleophilic substitution and coupling reactions. A representative method involves:

- Step 1 : Reacting a dihydroisoquinoline precursor with sulfonyl chloride under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to introduce the sulfonyl group .

- Step 2 : Coupling the sulfonated intermediate with a m-tolylacetamide derivative via an ethyl linker. Reaction optimization includes controlled reagent addition (e.g., acetyl chloride in aliquots) and overnight stirring .

- Purification : Gradient elution chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) yield the pure compound (~58% yield) .

Table 1 : Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| 1 | Na₂CO₃, CH₂Cl₂, 3h | 85% | |

| 2 | Acetyl chloride, RT, 12h | 58% |

Q. Which analytical techniques are critical for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃) confirms substituent positions. For example, methoxy protons resonate at δ 3.31–3.55 ppm, while aromatic protons appear at δ 7.16–7.69 ppm .

- Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., [M+H]⁺ at m/z 347) .

- IR Spectroscopy : Peaks at ~1680–1700 cm⁻¹ indicate carbonyl groups (amide C=O) .

Q. What preliminary biological screening approaches are recommended?

- In vitro assays : Screen for kinase inhibition or receptor binding using fluorescence polarization or enzymatic assays. Related dihydroisoquinoline derivatives show neuropharmacological activity .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .

Advanced Questions

Q. How can contradictory spectral data (e.g., NMR shifts) between studies be resolved?

- Solvent effects : CDCl₃ vs. DMSO-d₆ can cause proton shift variations. For example, amide NH protons may appear downfield in DMSO .

- Dynamic effects : Rotameric equilibria in sulfonamide groups can split signals. Variable-temperature NMR (e.g., 25–60°C) stabilizes conformers .

- Cross-validation : Compare with X-ray crystallography data (e.g., C–H⋯O interactions in crystal packing) to validate solution-state structures .

Q. What strategies optimize the sulfonation step to minimize byproducts?

- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent over-sulfonation.

- Stoichiometry : Use 1.2 equivalents of sulfonating agent to limit di-sulfonated impurities .

- Workup : Acidic washes (e.g., 1M HCl) remove unreacted reagents before chromatography .

Q. How do computational methods aid in predicting biological activity?

- Docking studies : Use AutoDock Vina to model interactions with targets like serotonin receptors (e.g., 5-HT₃). The sulfonyl group may enhance binding via polar contacts .

- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. methyl) with activity trends observed in analogues .

Table 2 : Comparative Biological Activity of Analogues

| Substituent | Target IC₅₀ (μM) | Reference |

|---|---|---|

| 6-Methoxy | 0.45 (5-HT₃) | |

| 6-Methyl | 1.20 (5-HT₃) |

Q. What in vivo models are suitable for evaluating pharmacokinetics?

- Rodent studies : Administer orally (10 mg/kg) and measure plasma concentrations via LC-MS/MS. Monitor metabolites (e.g., demethylated or sulfone-oxidized derivatives) .

- BBB penetration : Assess brain-to-plasma ratio in mice to evaluate neuropharmacological potential .

Methodological Notes

- Contradictions in Activity Data : Discrepancies between in vitro and in vivo efficacy (e.g., poor bioavailability masking activity) require formulation optimization (e.g., PEGylation) .

- Spectral Validation : Always compare experimental NMR data with computed chemical shifts (e.g., DFT calculations at B3LYP/6-31G* level) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.